molecular formula C17H14BrN3O2S B2508120 1-(4-(4-Bromophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)urea CAS No. 330189-53-2

1-(4-(4-Bromophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)urea

Cat. No. B2508120
CAS RN: 330189-53-2
M. Wt: 404.28
InChI Key: NVKZIFFKNACAHG-UHFFFAOYSA-N
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Description

The compound "1-(4-(4-Bromophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)urea" is a urea derivative that is expected to exhibit interesting chemical and physical properties due to the presence of bromophenyl and methoxyphenyl groups attached to a thiazole ring. While the provided papers do not directly discuss this compound, they do provide insights into similar structures which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted thiadiazoles or thiazoles with isocyanates to form urea derivatives. For instance, the synthesis of 1-(4-bromobenzoyl)-3-[5-(E)-styryl-1,3,4-thiadiazol-2-yl]urea was achieved by reacting 2-amino-5-styryl-1,3,4-thiadiazole with 4-bromobenzoyl isocyanate . This suggests that a similar synthetic route could be employed for the synthesis of "1-(4-(4-Bromophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)urea," potentially involving the reaction of a suitable amino-substituted thiazole with an isocyanate bearing a methoxyphenyl group.

Molecular Structure Analysis

The molecular structure of urea derivatives is often characterized by X-ray crystallography. The paper on the crystal structure of a related compound reveals that the molecules are nearly planar and form dimers through paired N-H···O hydrogen bonds . Additionally, the presence of substituents like bromophenyl and methoxyphenyl groups can influence the overall molecular geometry and intermolecular interactions. The planarity and potential for hydrogen bonding in the target compound could be similar, affecting its crystal packing and stability.

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions of the target compound, the presence of reactive functional groups such as the urea moiety and the bromophenyl group suggests that it could participate in various chemical transformations. The bromine atom could act as a leaving group in nucleophilic substitution reactions, and the urea group could engage in hydrogen bonding or react with nucleophiles under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be influenced by their molecular structure. The crystallographic data from a related compound indicates a triclinic crystal system with specific cell parameters . The presence of substituents can affect the density, melting point, and solubility of the compound. Additionally, spectroscopic methods such as NMR and IR are used to characterize these compounds, and quantum chemical calculations can predict properties like vibrational frequencies, chemical shifts, and hyperpolarizability . The target compound is likely to exhibit similar properties, with the potential for high hyperpolarizability due to its extended conjugated system and electron-donating and withdrawing groups.

Scientific Research Applications

Anti-inflammatory Activity

1-(4-(4-Bromophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)urea has shown potential in anti-inflammatory applications. A study by Fatima et al. (2014) synthesized a series of N-(4-phenyl-1, 3-thiazol-2-yl)-N'-phenylureas and found this compound to be particularly potent in reducing inflammation.

Structural and Molecular Interactions

The structural characterization of this compound, along with its molecular interactions, has been explored. For instance, Kang et al. (2015) examined the crystal structure of a related compound, providing insights into its molecular configuration and potential interactions.

Anticancer Properties

Research by Mustafa et al. (2014) indicated that derivatives of this compound may have anticancer properties. They synthesized a series of urea derivatives and observed inhibitory effects on cancer cell lines.

Reactivity and Spectroscopic Properties

Hossain et al. (2018) explored the reactivity of imidazole derivatives related to 1-(4-(4-Bromophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)urea. They conducted a comprehensive study involving spectroscopic characterization and computational analysis to understand the compound's reactivity properties (Hossain et al., 2018).

Antimicrobial Activity

Bharti et al. (2010) investigated the antimicrobial activities of thiazol derivatives, including compounds similar to 1-(4-(4-Bromophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)urea. Their study highlighted moderate to excellent antimicrobial properties of these compounds (Bharti et al., 2010).

Antiproliferative Effects

Research by Feng et al. (2020) on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, closely related to the compound , revealed significant antiproliferative effects on various cancer cell lines.

properties

IUPAC Name

1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c1-23-14-8-6-13(7-9-14)19-16(22)21-17-20-15(10-24-17)11-2-4-12(18)5-3-11/h2-10H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKZIFFKNACAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-Bromophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)urea

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